

cis-3-(Benzyloxy)cyclobutanamine chemical properties and structure

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Compound of Interest

Compound Name: *cis-3-(Benzyloxy)cyclobutanamine*

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An In-depth Technical Guide to **cis-3-(Benzyloxy)cyclobutanamine**: Structure, Properties, and Application in Modern Drug Discovery

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological profiles is paramount. There is a discernible shift away from planar, aromatic-heavy compounds towards more three-dimensional, sp^3 -rich structures that can engage with biological targets in a more specific and potent manner. It is within this context that **cis-3-(Benzyloxy)cyclobutanamine** emerges as a building block of significant strategic importance.

This guide provides a comprehensive technical overview of **cis-3-(Benzyloxy)cyclobutanamine** for researchers, medicinal chemists, and drug development professionals. We will delve into its unique structural characteristics, physicochemical properties, a robust synthetic methodology, and its versatile applications as a key intermediate in the synthesis of advanced pharmaceutical candidates. The inherent conformational rigidity of the cyclobutane ring, combined with the specific cis orientation of its functional groups, offers a powerful tool for the rational design of next-generation therapeutics.

Core Chemical and Structural Properties

cis-3-(Benzyloxy)cyclobutanamine is a bifunctional organic molecule featuring a primary amine and a benzyloxy ether appended to a four-membered carbocyclic ring. The "cis" designation is critical, as it defines the stereochemical relationship where both the amino and benzyloxy substituents reside on the same face of the cyclobutane ring. This fixed spatial arrangement is a key determinant of its utility in constructing molecules with precise three-dimensional pharmacophores.

Physicochemical Data

The fundamental properties of **cis-3-(Benzyloxy)cyclobutanamine** are summarized in the table below. These parameters are essential for planning synthetic transformations, purification procedures, and for computational modeling in drug design projects.

Property	Value	Source(s)
CAS Number	206660-72-2	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₅ NO	[1] [2] [4]
Molecular Weight	177.24 g/mol	[1] [2] [4]
Boiling Point	268.5 ± 33.0 °C (Predicted)	[1] [4]
Density	1.075 g/cm ³ (Predicted)	[1] [4]
pKa	10.24 ± 0.40 (Predicted)	[1]
LogP	2.393 (Predicted)	[4]
Refractive Index	1.559 (Predicted)	[4]
SMILES	<chem>N[C@H]1C--INVALID-LINK--C1</chem>	[2]

Structural Analysis

The molecule's efficacy as a synthetic building block is derived from its distinct structural features:

- **The Cyclobutane Core:** Unlike more flexible aliphatic chains or larger rings, the cyclobutane ring is conformationally restricted and puckered. This rigidity helps to lock the attached

functional groups into well-defined spatial vectors, reducing the entropic penalty upon binding to a biological target. The cyclobutane motif is increasingly utilized as a bioisosteric replacement for phenyl rings or alkenes to enhance metabolic stability and solubility.[5]

- **The Primary Amine:** This functional group is a key pharmacophoric element. With a predicted pKa around 10.24, it is protonated at physiological pH, allowing it to act as a hydrogen bond donor and participate in ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in protein active sites.[1] It also serves as a versatile synthetic handle for elaboration via acylation, alkylation, or sulfonylation.
- **The Benzyloxy Group:** This moiety serves a dual purpose. Firstly, its bulky, lipophilic benzyl component can effectively occupy hydrophobic pockets within a target protein, contributing to binding affinity. Secondly, it functions as a stable protecting group for a hydroxyl functionality. The benzyl ether can be readily cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to unmask a hydroxyl group, providing a secondary site for diversification or for establishing additional hydrogen bonding interactions.
- **Cis-Stereochemistry:** The defined cis configuration is arguably the most critical feature. It ensures that the amine and benzyloxy groups are presented in a fixed, predictable orientation. This is invaluable in structure-based drug design, where precise positioning of interacting groups is necessary to achieve high potency and selectivity.

Caption: Key structural features of **cis-3-(Benzyloxy)cyclobutanamine**.

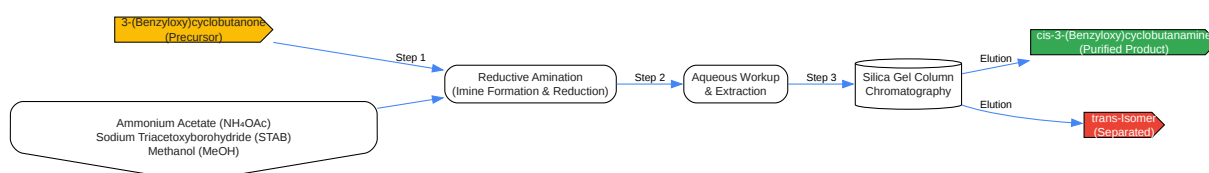
Synthesis and Experimental Protocol

The synthesis of **cis-3-(Benzyloxy)cyclobutanamine** is most efficiently achieved via the reductive amination of the corresponding ketone, 3-(benzyloxy)cyclobutanone. This ketone precursor can be synthesized through various routes, including those starting from commercially available cyclobutane derivatives.[6][7] The following protocol describes a reliable, field-proven methodology for the conversion of the ketone to the target cis-amine.

Synthetic Workflow: Reductive Amination

The causality behind this experimental choice lies in its efficiency and predictability. Reductive amination is a cornerstone of amine synthesis. The choice of a reducing agent like sodium triacetoxyborohydride (STAB) is deliberate; it is milder than agents like sodium borohydride and

is particularly effective for the reduction of iminium ions in the presence of ketones, minimizing side reactions such as ketone reduction. The reaction typically produces a mixture of cis and trans isomers, necessitating chromatographic separation—a standard and self-validating system for ensuring stereochemical purity.



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Caption: Workflow for the synthesis of **cis-3-(Benzyloxy)cyclobutanamine**.

Detailed Experimental Protocol

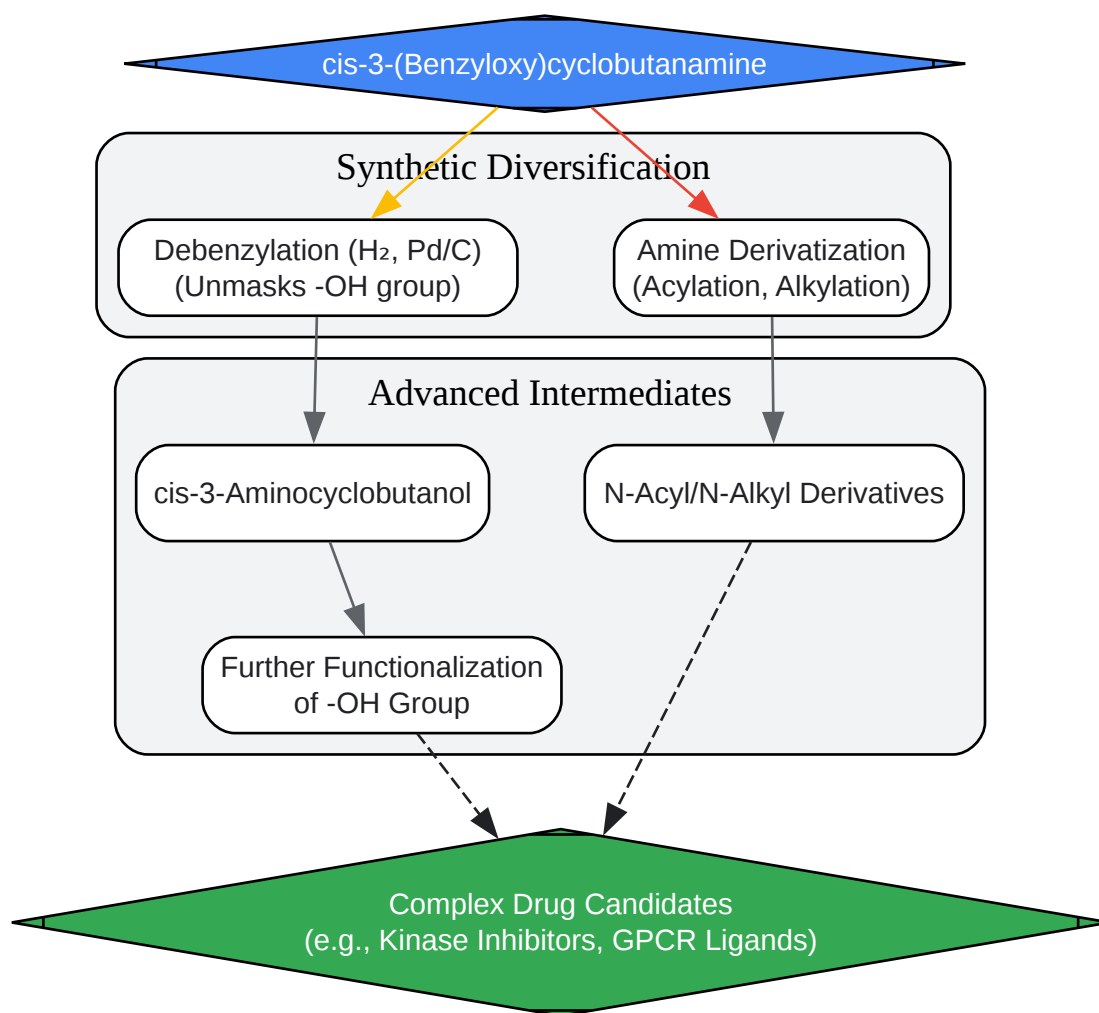
- Objective: To synthesize **cis-3-(Benzyloxy)cyclobutanamine** from 3-(benzyloxy)cyclobutanone.
- Materials:
 - 3-(Benzyloxy)cyclobutanone (1.0 eq)
 - Ammonium Acetate (5.0 eq)
 - Sodium Triacetoxyborohydride (STAB) (1.5 eq)
 - Methanol (MeOH), anhydrous
 - Dichloromethane (DCM)
 - Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Eluent: Dichloromethane/Methanol/Ammonium Hydroxide gradient (e.g., 100:0:0 to 90:10:1)
- Procedure:
 - Reaction Setup: To a solution of 3-(benzyloxy)cyclobutanone (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine/enamine.
 - Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
 - Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
 - Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution. Stir for 20 minutes. Dilute the mixture with water and extract with dichloromethane (3x).
 - Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.
 - Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of methanol and ammonium hydroxide in dichloromethane. The cis and trans isomers will separate, with the cis isomer typically being the more polar and eluting later. Combine the fractions containing the pure cis product and concentrate under vacuum to yield **cis-3-(Benzyloxy)cyclobutanamine**.

Applications in Medicinal Chemistry and Drug Development

The true value of **cis-3-(Benzyloxy)cyclobutanamine** is realized in its application as a versatile scaffold for building complex, biologically active molecules. Its defined stereochemistry and orthogonal functional groups (an amine for direct derivatization and a protected hydroxyl for latent functionalization) make it an ideal starting point for lead optimization campaigns.

- **Scaffold for Kinase and Protease Inhibitors:** Many enzyme active sites, particularly in kinases, have distinct hydrophobic regions and adjacent sites that recognize charged or polar groups. The benzyloxy group can occupy the hydrophobic pocket while the amine provides a critical interaction point or an attachment vector for other pharmacophoric elements.
- **Bioisostere for Phenyl and Heterocyclic Rings:** In efforts to improve physicochemical properties (a concept known as "escape from flatland"), the cyclobutane ring can replace traditional aromatic linkers. This increases the fraction of sp^3 carbons (F_{sp^3}), which often correlates with improved solubility, better metabolic stability, and higher clinical success rates.^[5]
- **Access to Chiral Building Blocks:** The amine and the latent hydroxyl group provide handles for creating libraries of compounds with diverse functionalities, enabling a thorough exploration of the structure-activity relationship (SAR) around the cyclobutane core.^[8]



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Caption: Role as a versatile intermediate in drug discovery programs.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **cis-3-(Benzyloxy)cyclobutanamine** is essential.

- **Personal Protective Equipment (PPE):** Always handle in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9][10]
- **Handling:** Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[9] In case of contact, rinse the affected area immediately and thoroughly with water.

- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term stability, refrigeration at 2-8°C is recommended.[2]

Conclusion

cis-3-(Benzyloxy)cyclobutanamine is more than just a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its rigid, three-dimensional structure, conferred by the cyclobutane core, and the precise spatial presentation of its amine and benzyloxy functionalities provide a robust platform for developing novel therapeutics. By enabling the creation of sp^3 -rich molecules with improved pharmacological properties, this building block directly addresses key challenges in contemporary drug discovery, paving the way for the synthesis of more potent, selective, and successful drug candidates.

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